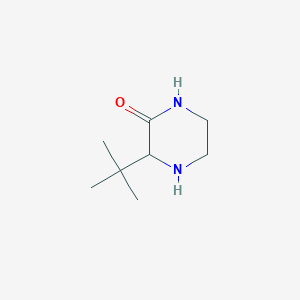
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Méthodes De Préparation
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azocane and fluorenylmethoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protecting group for amines, facilitating the stepwise construction of peptides.
Biology: The compound’s unique structure makes it a valuable tool in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild conditions, typically using a base such as piperidine, to reveal the free amine for further reactions .
Comparaison Avec Des Composés Similaires
1-(9H-Fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid can be compared with other similar compounds, such as:
1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid: This compound has a similar Fmoc protecting group but differs in the ring structure, containing an azetidine ring instead of an azocane ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid: This compound also features the Fmoc group but includes a methyl substitution on the azetidine ring.
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid: This compound has a piperidine ring with two methyl substitutions, providing different steric and electronic properties compared to the azocane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the Fmoc group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azocane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)21-13-3-1-2-8-14-24(21)23(27)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMBGCQDKVMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-FLUOROPHENYL)-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2850644.png)
![N-(2-furylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850647.png)


![N-Methylbenzo[d]isothiazol-3-amine](/img/structure/B2850652.png)
![2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide](/img/structure/B2850654.png)


![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)





